

An In-depth Technical Guide to the Physicochemical Properties of N-ethylcyclohexanecarboxamide

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Compound of Interest

Compound Name: *N-ethylcyclohexanecarboxamide*

Cat. No.: *B139311*

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Abstract

N-ethylcyclohexanecarboxamide is a chemical compound of interest in various research and development sectors. A thorough understanding of its physicochemical properties is fundamental for its application, synthesis, and handling. This technical guide provides a comprehensive overview of the known properties of **N-ethylcyclohexanecarboxamide**, including its chemical identity, computed physicochemical parameters, and a proposed synthetic protocol. Due to a lack of available experimental data for certain properties and biological pathways, this guide also presents data from a structurally related compound for comparative purposes and outlines a general experimental workflow.

Chemical Identity and Computed Properties

N-ethylcyclohexanecarboxamide is a secondary amide featuring a cyclohexyl ring attached to a carbonyl group, which is further bonded to an ethylamine.

Table 1: Physicochemical Properties of **N-ethylcyclohexanecarboxamide**

Property	Value	Source
Molecular Formula	C9H17NO	PubChem[1]
Molecular Weight	155.24 g/mol	PubChem[1]
IUPAC Name	N-ethylcyclohexanecarboxamide	PubChem[1]
CAS Number	138324-59-1	PubChem[1]
XLogP3 (Computed)	2.1	
Hydrogen Bond Donor Count (Computed)	1	
Hydrogen Bond Acceptor Count (Computed)	1	
Rotatable Bond Count (Computed)	2	

Note: Experimental data for melting point, boiling point, and water solubility of **N-ethylcyclohexanecarboxamide** are not readily available in the reviewed literature. For reference, the structurally related compound N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide has a reported melting point of 91-93 °C, is insoluble in water, and soluble in ethanol.[2]

Synthesis Protocol: A General Approach

A specific, detailed experimental protocol for the synthesis of **N-ethylcyclohexanecarboxamide** is not available in the public domain. However, a common and effective method for the synthesis of N-alkyl amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. The following is a proposed protocol based on this general method.

Reaction: Cyclohexanecarbonyl chloride + Ethylamine → **N-ethylcyclohexanecarboxamide** + HCl

Materials:

- Cyclohexanecarbonyl chloride
- Ethylamine (as a solution, e.g., 70% in water or as a gas)
- A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
- An inert solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separation funnel, rotary evaporator)

Procedure:

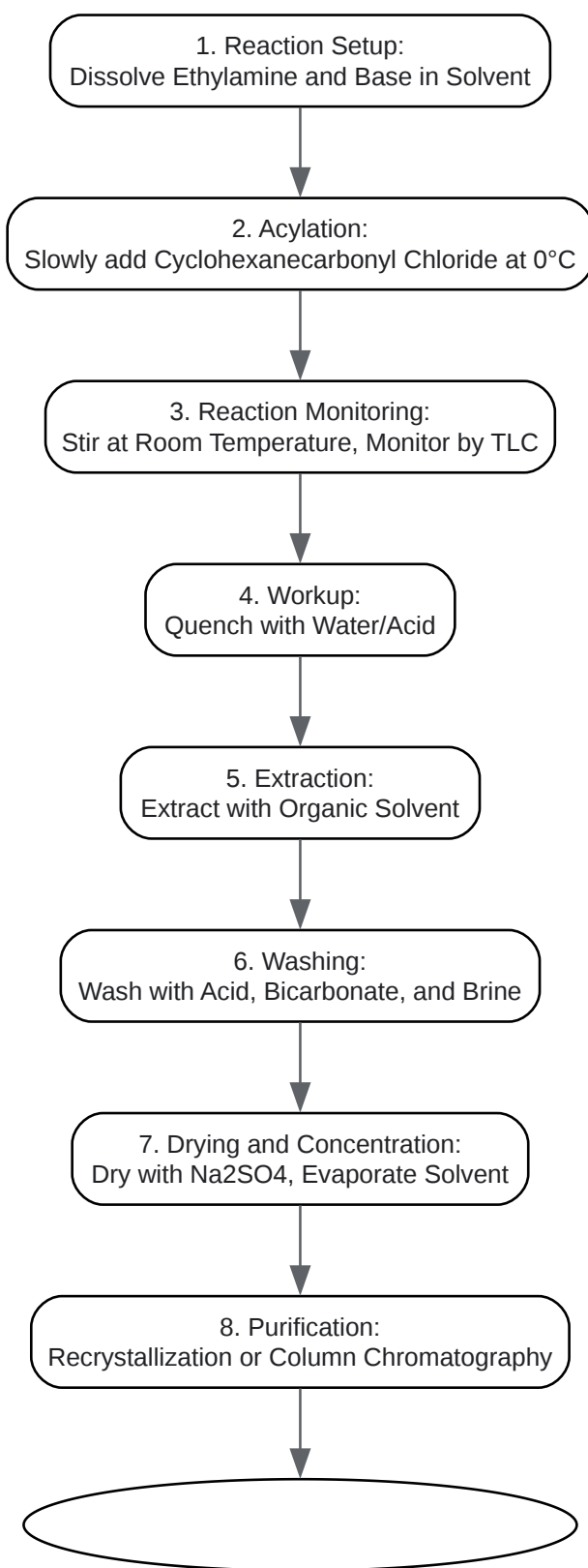
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine and a slight excess of the base in the chosen inert solvent. If using gaseous ethylamine, it can be bubbled directly into the solvent-base mixture. The reaction should be carried out under a fume hood.
- **Acylation:** Cool the amine solution in an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride in the same solvent from the dropping funnel to the stirred amine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution to neutralize any remaining base and amine. Transfer the mixture to a separation funnel.
- **Extraction:** Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.

- **Washing:** Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **N-ethylcyclohexanecarboxamide**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography to yield the pure **N-ethylcyclohexanecarboxamide**.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-ethylcyclohexanecarboxamide** based on the proposed protocol.

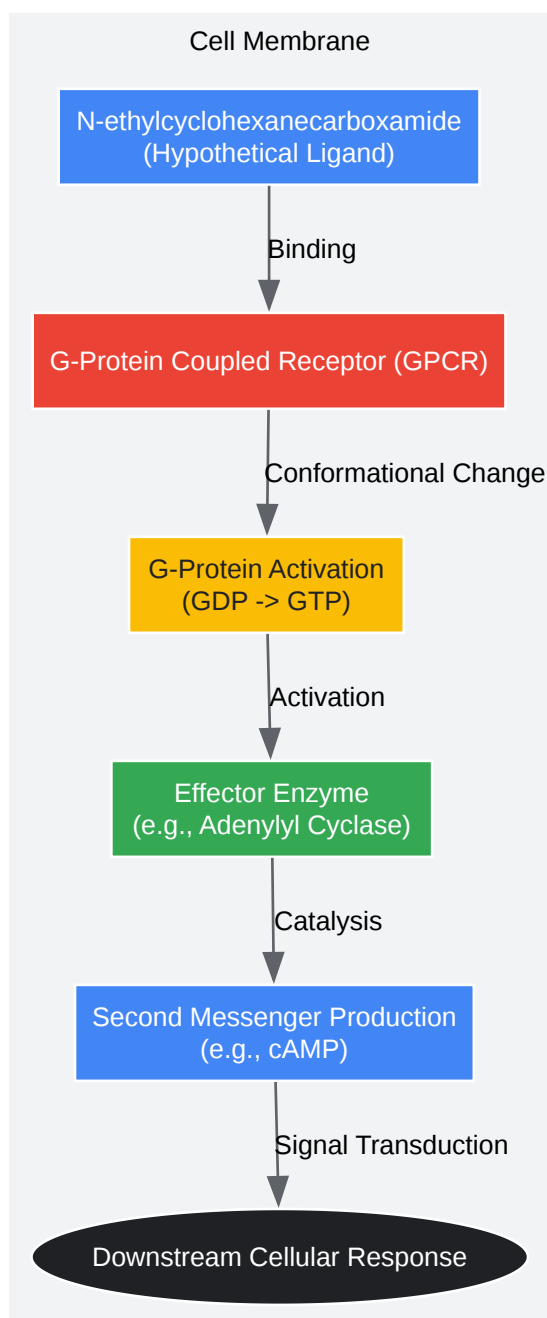


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Caption: Proposed Synthesis Workflow for **N-ethylcyclohexanecarboxamide**.

Hypothetical Signaling Pathway

As no specific signaling pathway for **N-ethylcyclohexanecarboxamide** has been identified in the literature, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for many bioactive molecules. This is a hypothetical representation and does not imply a known biological function of **N-ethylcyclohexanecarboxamide**.



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Caption: Hypothetical GPCR Signaling Pathway.

Conclusion

This technical guide has summarized the available physicochemical data for **N-ethylcyclohexanecarboxamide**. While core identifying information is accessible, a notable gap exists in the experimental determination of key physical properties and the elucidation of its biological activity. The provided synthesis protocol offers a viable, general method for its preparation. The visualizations aim to provide a clear workflow for its synthesis and a conceptual framework for a potential mechanism of action, which must be emphasized as hypothetical pending further research. Future studies should focus on the experimental determination of the physicochemical properties and a thorough investigation into the pharmacological and toxicological profile of **N-ethylcyclohexanecarboxamide** to fully understand its potential applications.

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References

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